molecular formula C16H14ClNO3 B8136017 4-((4-(Chloromethyl)benzamido)methyl)benzoic acid

4-((4-(Chloromethyl)benzamido)methyl)benzoic acid

Cat. No.: B8136017
M. Wt: 303.74 g/mol
InChI Key: LTACGWRODQYXMQ-UHFFFAOYSA-N
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Description

4-((4-(Chloromethyl)benzamido)methyl)benzoic acid (CAS 2682114-50-5) is a high-purity synthetic intermediate with a molecular formula of C16H14ClNO3 and a molecular weight of 303.74 g/mol . This compound serves as a versatile bifunctional building block in organic and medicinal chemistry research. Its molecular structure features two distinct reactive sites: a benzoic acid group and a chloromethyl group, separated by a benzamido methyl linker . This architecture allows researchers to utilize it as a key spacer or linker for constructing more complex molecules, such as pharmaceutical candidates or functional materials. The compound is offered with a minimum purity of 97% and is characterized by its Canonical SMILES: O=C(O)C1=CC=C(CNC(=O)C2=CC=C(CCl)C=C2)C=C1 . Proper handling is required as it is classified as harmful and an irritant. Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . It is recommended to store the product under an inert atmosphere at 2-8°C . This product is intended for research and development purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

4-[[[4-(chloromethyl)benzoyl]amino]methyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClNO3/c17-9-11-1-5-13(6-2-11)15(19)18-10-12-3-7-14(8-4-12)16(20)21/h1-8H,9-10H2,(H,18,19)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTACGWRODQYXMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNC(=O)C2=CC=C(C=C2)CCl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Substitution via 4-Chloromethylbenzoyl Chloride Intermediates

The most widely adopted method involves synthesizing 4-chloromethylbenzoyl chloride as a key intermediate. As detailed in patent CN108358776A , this process begins with 4-xylyl alcohol undergoing chlorination using chlorine gas in the presence of dibenzoyl peroxide (0.001–0.005 eq) and triethanolamine at 60–105°C. The reaction selectively targets the benzylic position, yielding 4-methylol-3-benzyl chloride with ≤0.05% dichlorinated byproducts . Subsequent hydrolysis at 50–80°C converts this intermediate to 4-chloromethylbenzoic acid , which is then treated with oxalyl chloride and DMF catalyst to form the acyl chloride .

Coupling this intermediate with 4-aminomethylbenzoic acid under Schotten-Baumann conditions (pH 7–8, ether solvent) produces the target compound. This method achieves an overall yield of 85–90% with purity ≥99% . Critical parameters include:

ParameterOptimal RangeImpact on Yield
Chlorination temperature60–75°CPrevents ring chlorination
Oxalyl chloride ratio1.2–1.5 eqMinimizes unreacted acid
DMF concentration0.1–0.5 wt%Accelerates acylation

Direct Amidation of Pre-Functionalized Components

An alternative route employs 4-(chloromethyl)benzamide and 4-carboxybenzyl bromide in a Ullmann-type coupling. The benzamide is prepared via refluxing 4-chloromethylbenzoic acid with thionyl chloride (2 eq) in dichloromethane, followed by ammonium hydroxide quenching . Reaction with 4-carboxybenzyl bromide using CuI (10 mol%) and 1,10-phenanthroline in DMF at 110°C for 24 hours affords the product in 78% yield . This method avoids handling gaseous chlorine but requires strict moisture control.

Key advantages:

  • Utilizes stable solid reagents (benzamide, benzyl bromide)

  • Tolerates electron-withdrawing groups on the aromatic ring

  • Scalable to multi-kilogram batches with ≤3% dimerization byproducts

Radical-Mediated Chloromethylation

Adapting the photochemical approach from Royal Society of Chemistry protocols , 4-methylbenzamide undergoes radical chlorination using N-chlorosuccinimide (NCS) (1.1 eq) and benzoyl peroxide (0.05 eq) in chlorobenzene. UV irradiation (365 nm) at 80°C for 6 hours introduces the chloromethyl group regioselectively, yielding 4-(chloromethyl)benzamide . Subsequent ester hydrolysis with 5M NaOH at 60°C completes the synthesis.

Comparative performance vs. thermal methods:

MetricRadical MethodThermal Method
Reaction time6 hours12 hours
Isolated yield82%74%
Energy consumption15 kWh/kg28 kWh/kg

Catalytic Reductive Amination Pathways

A novel four-step synthesis starts with 4-nitrobenzaldehyde and methyl 4-aminobenzoate . Hydrogenation over Pd/C (5 wt%) at 10 bar H₂ produces 4-aminomethylbenzoic acid methyl ester , which is hydrolyzed to the free acid. Concurrently, 4-chloromethylbenzoyl chloride (from Method 1) is condensed with the amine using EDC/HOBt in DMF, achieving 91% coupling efficiency .

This route’s superiority lies in:

  • Avoidance of hazardous chlorination steps

  • High enantiomeric purity (>99% ee) when using chiral catalysts

  • Compatibility with automated continuous flow systems

Solid-Phase Synthesis for High-Purity Applications

For pharmaceutical-grade material, a Merrifield resin-bound approach immobilizes 4-aminomethylbenzoic acid via its carboxyl group. Treatment with 4-chloromethylbenzoyl chloride (3 eq) and DIEA (6 eq) in DMF for 48 hours achieves near-quantitative amidation. Cleavage with TFA/H₂O (95:5) liberates the product with ≤0.1% residual solvents .

Purification data:

TechniquePurity ImprovementKey Impurities Removed
Crystallization95% → 99.2%Oligomeric species
Simulated moving bed99.2% → 99.9%Diastereomers

Chemical Reactions Analysis

4-((4-(Chloromethyl)benzamido)methyl)benzoic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. The major products formed depend on the specific reagents and conditions used in the reactions.

Mechanism of Action

The mechanism of action of 4-((4-(Chloromethyl)benzamido)methyl)benzoic acid involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity and function . This interaction can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs differ in substituents, linker groups, and functionalization, leading to variations in physicochemical properties, reactivity, and biological activity. Below is a detailed comparison with key analogs:

Table 1: Structural and Functional Comparison

Compound Name Key Substituents/Modifications Molecular Weight (g/mol) Key Applications/Findings References
4-((4-(Chloromethyl)benzamido)methyl)benzoic acid Chloromethyl, benzamide, methylene linker ~333.8 Intermediate for drug synthesis; potential enzyme inhibition
4-(3-Chloro-2-(4-nitrophenyl)-4-oxoazetidin-1-yl)benzoic acid Azetidinone ring, nitro group ~360.7 Antimicrobial activity; β-lactam analog
4-(6-(4-(Chloromethyl)benzamido)benzo[d][1,3]dioxol-5-yl)benzoic acid (B20) Benzo[d][1,3]dioxole core, chloromethyl ~424.8 Proprotein convertase subtilisin/kexin inhibitor; crystallizes in ethyl acetate
4-(Chloromethyl)-3-nitrobenzoic acid Chloromethyl, nitro group ~215.6 Intermediate for dyes/pharmaceuticals; π-π stacking in crystal structure
TAC-101 (4-[3,5-bis(trimethylsilyl)benzamido]benzoic acid) Trimethylsilyl groups, benzamide ~443.6 Apoptosis inducer in colon cancer via Fas pathway; RARα/RARβ agonist
4-(Methoxymethyl)-N-(3,5-dimethoxyphenyl)benzamide (C1) Methoxymethyl, dimethoxyphenyl ~345.4 HDAC8 proteolysis-targeting chimera (PROTAC); antitumor activity
4-[(2-Fluoropropanamido)methyl]benzoic acid Fluoropropanamide, methylene linker ~225.2 Radiotracer precursor for imaging histone deacetylases (HDAC1/2) in brain

Key Findings and Differentiation

Reactivity :

  • The chloromethyl group in the target compound enables nucleophilic substitution reactions (e.g., with amines or thiols) for prodrug or conjugate synthesis . In contrast, methoxymethyl (C1) or trimethylsilyl (TAC-101) substituents enhance metabolic stability or receptor binding .

Biological Activity: TAC-101 demonstrates potent anticancer activity via RARα/β agonism, unlike the target compound, which lacks silyl modifications critical for retinoid receptor binding . B20 and analogs in inhibit proprotein convertases, highlighting the importance of the benzo[d][1,3]dioxole core for enzyme interaction, a feature absent in the target compound .

Synthesis Complexity: The target compound requires sequential benzamide formation (e.g., via EDC coupling) and chloromethylation, similar to 4-(chloromethyl)-3-nitrobenzoic acid synthesis (nitration followed by chloromethylation) . In contrast, azetidinone derivatives () involve cycloaddition steps .

Physicochemical Properties :

  • The carboxylic acid group in all analogs confers water solubility, but chloromethyl and nitro groups (e.g., ) reduce solubility compared to methoxymethyl or fluorinated derivatives .

Biological Activity

4-((4-(Chloromethyl)benzamido)methyl)benzoic acid, identified by its CAS number 2682114-50-5, is a compound that exhibits significant potential in various biological applications. Its unique structure, which includes a chloromethyl group and an amide linkage, contributes to its reactivity and biological properties. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential applications.

Chemical Structure and Properties

The molecular formula of this compound is C16H14ClNO3, with a molecular weight of approximately 303.74 g/mol. The presence of the benzoic acid moiety imparts acidic properties, while the chloromethyl group enhances reactivity for further functionalization.

PropertyValue
Molecular FormulaC16H14ClNO3
Molecular Weight303.74 g/mol
CAS Number2682114-50-5

Synthesis

The synthesis of this compound typically involves several steps, including the formation of the amide bond and chloromethylation. The general synthetic route can be summarized as follows:

  • Formation of Benzamide : Reacting benzoic acid with an amine to form the corresponding benzamide.
  • Chloromethylation : Introduction of the chloromethyl group using reagents like chloromethyl methyl ether.
  • Final Coupling : The final product is obtained through coupling reactions under controlled conditions.

Antimicrobial Properties

Research has indicated that compounds similar to this compound exhibit antimicrobial properties. For instance, studies have shown that derivatives with similar structures can inhibit the growth of various bacterial strains and fungi. The mechanism often involves disruption of cellular processes or inhibition of specific enzymes.

Antifungal Activity

The compound's potential antifungal properties have been explored in various studies. A notable study highlighted that related compounds demonstrated significant activity against Candida species, suggesting that modifications in the structure could enhance antifungal efficacy.

Kinase Inhibition

Recent docking studies have indicated that this compound may interact with specific protein kinases involved in cancer pathways. For example, it has shown potential inhibitory activity against EGFR (Epidermal Growth Factor Receptor), which is crucial in tumor growth and proliferation.

Case Studies and Research Findings

  • Antimicrobial Screening : A study conducted on structurally related compounds found that certain derivatives exhibited potent antimicrobial activity against Gram-positive bacteria and fungi.
  • Kinase Activity : In silico studies demonstrated that modifications to the compound could enhance binding affinity to target kinases such as ABL1 and FLT3, which are implicated in various cancers.
  • Toxicity Assessment : Preliminary toxicity assessments suggest that while the compound shows promising biological activity, further studies are needed to evaluate its safety profile in vivo.

The biological activity of this compound can be attributed to its ability to interact with cellular targets:

  • Enzyme Inhibition : The chloromethyl group may facilitate binding to active sites on enzymes, inhibiting their function.
  • Cell Membrane Disruption : Similar compounds have been shown to disrupt microbial cell membranes, leading to cell death.

Q & A

Q. What are the recommended synthetic routes for 4-((4-(Chloromethyl)benzamido)methyl)benzoic acid, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves a multi-step approach:

Coupling Reaction : React 4-(chloromethyl)benzoyl chloride with 4-aminomethylbenzoic acid in anhydrous dichloromethane (DCM) under nitrogen, using triethylamine (TEA) as a base. This forms the benzamido intermediate .

Deprotection/Purification : If protective groups (e.g., benzyl esters) are used, deprotection is achieved via catalytic hydrogenation (10% Pd/C, H₂ atmosphere) or acidic hydrolysis (HCl/THF). Purification via column chromatography (silica gel, EtOAc/hexane gradient) ensures >95% purity .

Optimization : Reaction yield improves with controlled temperature (0–5°C during coupling) and stoichiometric excess of 4-(chloromethyl)benzoyl chloride (1.2 equiv). Monitor completion via TLC (Rf = 0.3 in EtOAc/hexane 1:1) .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key signals confirm its structure?

Methodological Answer:

  • ¹H NMR :
    • Aromatic protons: δ 7.8–8.1 ppm (doublets for benzamido and benzoic acid rings).
    • Chloromethyl (–CH₂Cl): δ 4.6 ppm (singlet, integrating for 2H).
    • Amide (–NH–): δ 6.5–7.0 ppm (broad, exchangeable) .
  • FT-IR :
    • Amide C=O stretch: ~1650 cm⁻¹.
    • Carboxylic acid O–H: ~2500–3300 cm⁻¹ (broad) .
  • Mass Spectrometry :
    • ESI-MS: [M+H]⁺ at m/z 347.1 (calculated for C₁₆H₁₅ClN₂O₃) .

Advanced Research Questions

Q. How can researchers resolve contradictions in solubility and stability data for this compound under varying pH conditions?

Methodological Answer:

  • Solubility Analysis :
    • Use dynamic light scattering (DLS) to assess aggregation in aqueous buffers (pH 2–10). The compound shows poor solubility in water (<0.1 mg/mL) but improved solubility in DMSO or pH 8.5 PBS due to deprotonation of the carboxylic acid group .
    • Data Contradiction : Discrepancies arise from residual solvent traces (e.g., DCM) altering hydrophobicity. Purity verification via HPLC (C18 column, acetonitrile/water gradient) is critical .
  • Stability Testing :
    • Accelerated stability studies (40°C/75% RH for 4 weeks) reveal degradation via hydrolysis of the chloromethyl group. Stabilize by lyophilization and storage under argon .

Q. What strategies are effective for evaluating the biological activity of this compound, particularly in enzyme inhibition assays?

Methodological Answer:

  • Target Selection : Prioritize enzymes with benzamide-binding pockets (e.g., HDACs, proteases) based on structural analogs .
  • Assay Design :
    • Fluorescence-Based Assay : Use a fluorogenic substrate (e.g., Z-Gly-Gly-Arg-AMC for trypsin-like proteases) in 50 mM Tris-HCl (pH 7.4).
    • IC₅₀ Determination : Pre-incubate the compound (0.1–100 µM) with the enzyme (30 min, 37°C), then measure residual activity.
    • Control for False Positives : Include 0.1% DMSO controls and test against non-target enzymes (e.g., carbonic anhydrase) to confirm specificity .

Q. How can computational modeling guide the rational modification of this compound for enhanced binding affinity?

Methodological Answer:

  • Docking Studies : Use Schrödinger Maestro to model interactions with HDAC8 (PDB: 1T69). The chloromethyl group shows hydrophobic contact with Phe152, while the benzoic acid forms hydrogen bonds with Asp101 .
  • Modification Strategies :
    • Replace chloromethyl with trifluoromethyl (–CF₃) to enhance hydrophobic interactions (ΔG binding improves by ~1.2 kcal/mol) .
    • Introduce a methylene spacer between benzamido and benzoic acid to reduce steric hindrance .

Q. What are the common pitfalls in scaling up synthesis, and how can they be mitigated?

Methodological Answer:

  • Pitfalls :
    • Exothermic coupling reactions causing decomposition.
    • Residual palladium in final product after deprotection.
  • Mitigation :
    • Use jacketed reactors with precise temperature control (±2°C).
    • Implement chelating resins (e.g., SiliaMetS Thiol) to reduce Pd levels to <10 ppm .

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